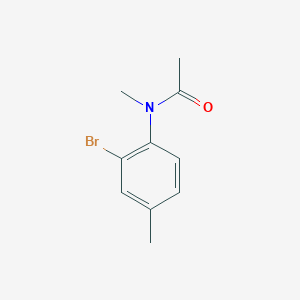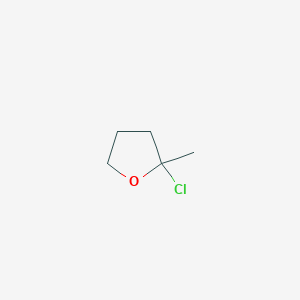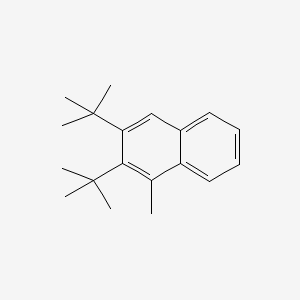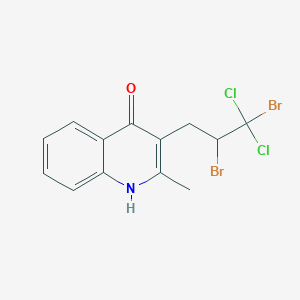![molecular formula C17H30O2 B14403927 2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one CAS No. 88292-22-2](/img/structure/B14403927.png)
2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[36]decan-5-one is a chemical compound known for its unique structure and properties It belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclic system
Méthodes De Préparation
The synthesis of 2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of dimethyldichlorosilane with water, which produces a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane. The cyclic siloxanes, including the target compound, can be separated by distillation . Industrial production often involves similar processes, with the addition of strong bases like potassium hydroxide to equilibrate the polymer/ring mixture, allowing for the complete conversion to the desired cyclic siloxanes .
Analyse Des Réactions Chimiques
2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For instance, in the presence of a strong base such as potassium hydroxide, the compound can undergo polymerization or ring-opening reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organosilicon compounds. In biology and medicine, it is studied for its potential use in drug delivery systems and as a component in biomedical devices. Industrially, it is used in the production of silicone oils, adhesives, and coatings .
Mécanisme D'action
The mechanism of action of 2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with other molecules, which can alter their chemical and physical properties. This interaction is facilitated by the unique spiro structure of the compound, which provides a stable framework for binding with other molecules .
Comparaison Avec Des Composés Similaires
2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one can be compared with other similar compounds, such as octamethylcyclotetrasiloxane and tetramethylsilane. These compounds share some structural similarities but differ in their specific chemical properties and applications. For example, octamethylcyclotetrasiloxane is widely used in cosmetics and personal care products, while tetramethylsilane is commonly used as a reference standard in nuclear magnetic resonance spectroscopy .
Propriétés
Numéro CAS |
88292-22-2 |
|---|---|
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
2,2,3,3,5,5,9,9-octamethyl-1-oxaspiro[3.6]decan-10-one |
InChI |
InChI=1S/C17H30O2/c1-13(2)10-9-11-14(3,4)17(12(13)18)15(5,6)16(7,8)19-17/h9-11H2,1-8H3 |
Clé InChI |
LSRLLMQUXINILI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C2(C1=O)C(C(O2)(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline](/img/structure/B14403851.png)


![4-[Benzyl(ethyl)amino]butanenitrile](/img/structure/B14403860.png)




![2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14403889.png)
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)

